DTAGv-1

Description

Properties

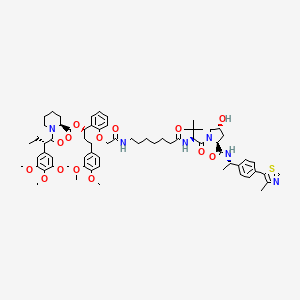

Molecular Formula |

C68H90N6O14S |

|---|---|

Molecular Weight |

1247.5 g/mol |

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1 |

InChI Key |

ANLKEOUWAHUESE-HKVQNHBKSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

DTAGv-1: A Technical Guide to VHL-Recruiting Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the DTAGv-1 system for targeted protein degradation. This compound is a second-generation, in vivo-compatible heterobifunctional degrader molecule that co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the selective degradation of proteins tagged with the mutant FKBP12F36V protein.[1][2][3][4] This system offers significant advantages, including rapid and potent degradation, high selectivity, and the ability to overcome limitations of Cereblon (CRBN)-recruiting degraders.[1]

Core Mechanism of Action

The this compound system is a powerful chemical biology tool that enables the rapid and reversible knockdown of a target protein. The mechanism relies on the tripartite complex formation between the this compound molecule, the VHL E3 ubiquitin ligase complex, and a target protein of interest (POI) that has been genetically fused with the FKBP12F36V tag.

This compound itself is a chimeric molecule with three key components:

-

A ligand that selectively binds to the engineered "bump" in the F36V mutant of FKBP12.

-

A linker moiety.

-

A ligand that binds to the VHL E3 ubiquitin ligase.

The simultaneous binding of this compound to both the FKBP12F36V-tagged protein and VHL brings the target protein into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of the target protein by the VHL complex. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein. A key advantage of this compound is its exclusive selectivity for FKBP12F36V-tagged proteins with no effect on the wild-type FKBP12 protein.

A diastereomer of this compound, known as this compound-NEG, serves as a negative control as it is unable to bind and recruit VHL, thus having no degradation activity. The degradation process can be rescued by pre-treatment with a proteasome inhibitor (e.g., carfilzomib) or a Nedd8 activating enzyme inhibitor (e.g., MLN4924), confirming the dependence on the ubiquitin-proteasome system.

Signaling Pathway Diagram

References

The DTAGv-1 System: An In-Depth Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DTAGv-1 system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific intracellular proteins. This system utilizes a heterobifunctional small molecule, this compound, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, and direct it towards a protein of interest. This is achieved by tagging the target protein with a mutant FKBP12F36V protein. This compound then acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5] This technology offers significant advantages over traditional genetic methods for studying protein function, such as RNA interference or CRISPR-based knockout, by providing temporal control over protein depletion. This guide provides a comprehensive overview of the this compound system, its mechanism of action, key experimental protocols, and relevant quantitative data to facilitate its application in research and drug development.

The this compound System: Core Components and Mechanism of Action

The this compound system is comprised of two key components:

-

The FKBP12F36V tag: A mutant version of the human FKBP12 protein with a single F36V point mutation. This mutation creates a "hole" in the protein's binding pocket, allowing it to be specifically recognized by the this compound molecule with high affinity, while avoiding interaction with the wild-type FKBP12 protein. The gene encoding the protein of interest is genetically modified to include the coding sequence for this tag, resulting in the expression of a fusion protein. This can be achieved through transgene expression or CRISPR/Cas9-mediated knock-in at the endogenous locus.

-

The this compound molecule: A heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). It consists of three parts: a ligand that selectively binds to the FKBP12F36V tag, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two ligands.

The mechanism of action of the this compound system is a multi-step process that ultimately leads to the degradation of the target protein.

-

Ternary Complex Formation: this compound permeates the cell membrane and simultaneously binds to the FKBP12F36V tag on the target protein and the VHL E3 ubiquitin ligase. This forms a ternary complex.

-

Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The this compound molecule is then released and can participate in further rounds of degradation.

This process is highly efficient and selective, leading to rapid depletion of the tagged protein of interest.

Quantitative Data

In Vitro Degradation

| Cell Line | Target Protein | This compound Concentration | Time | Degradation | Reference |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation | |

| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | Significant degradation | |

| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation | |

| Ewing Sarcoma Cells | FKBP12F36V-EWS/FLI | 50 - 5000 nM | 24 h | Potent degradation |

In Vivo Pharmacokinetics in Mice

| Administration Route | Dose (mg/kg) | Half-life (T1/2) | Cmax (ng/mL) | AUCinf (h*ng/mL) | Reference |

| Intraperitoneal (i.p.) | 2 | 3.64 h | 595 | 3136 | |

| Intraperitoneal (i.p.) | 10 | 4.4 h | 2123 | 18517 | |

| Intravenous (i.v.) | 2 | 3.02 h | 7780 | 3329 |

In Vivo Efficacy

| Animal Model | Cell Line | Target Protein | This compound Dose and Schedule | Outcome | Reference |

| Immunocompromised Female Mice | MV4;11 luc-FKBP12F36V | FKBP12F36V-Nluc | 35 mg/kg, i.p., once daily for 4 days | Successful degradation of the target protein |

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This protocol describes the general steps for generating a cell line with the FKBP12F36V tag knocked into an endogenous locus.

-

Design and Synthesis of Guide RNA (sgRNA) and Donor Template:

-

Design two or more sgRNAs targeting the desired insertion site (N- or C-terminus of the protein of interest).

-

Design a single-stranded DNA (ssDNA) or plasmid donor template containing the FKBP12F36V tag sequence flanked by homology arms of approximately 80-100 base pairs corresponding to the genomic sequence adjacent to the sgRNA cut site.

-

-

Ribonucleoprotein (RNP) Complex Formation:

-

Combine purified Cas9 protein and the synthesized sgRNA at a molar ratio of approximately 1:1.2.

-

Incubate at room temperature for 20 minutes to allow for RNP complex formation.

-

-

Cell Transfection:

-

Harvest and prepare the cells for transfection using either lipid-based transfection reagents or electroporation.

-

Co-transfect the cells with the Cas9-sgRNA RNP complex and the donor template.

-

-

Clonal Selection and Validation:

-

After 24-48 hours, select for single cells to grow into clonal populations.

-

Screen individual clones for the desired knock-in event using PCR with primers flanking the insertion site.

-

Confirm the correct insertion and sequence of the tag by Sanger sequencing.

-

Validate the expression of the tagged protein by Western Blot.

-

Western Blot for Protein Degradation

This protocol details the steps to assess the degradation of the FKBP12F36V-tagged protein upon treatment with this compound.

-

Cell Seeding and Treatment:

-

Seed the engineered cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time course (e.g., 0, 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest or the FKBP12 tag overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST and apply an ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the extent of protein degradation.

-

Tandem Mass Tag (TMT) Mass Spectrometry for Proteome-wide Selectivity

This protocol provides a method to assess the selectivity of this compound by quantifying changes across the proteome.

-

Sample Preparation:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

TMT Labeling:

-

Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.

-

-

Sample Pooling and Fractionation:

-

Combine the TMT-labeled samples.

-

Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw data using a proteomics software suite to identify and quantify proteins.

-

Determine the relative abundance of proteins across the different treatment conditions to identify off-target effects.

-

Visualizations

Caption: Mechanism of action of the this compound system.

Caption: General experimental workflow for this compound studies.

References

- 1. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.protocols.io [content.protocols.io]

- 3. Luciferase Assay System Protocol [promega.com]

- 4. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

DTAGv-1 in Functional Genomics: A Technical Guide

The degradation tag (dTAG) technology has emerged as a powerful tool for rapid and specific protein degradation, offering significant advantages over traditional genetic methods for functional genomics studies. This guide provides an in-depth look at DTAGv-1, a second-generation dTAG molecule, its applications, and detailed protocols for its use.

Introduction to the dTAG System and this compound

The dTAG system is a chemical biology platform that enables the rapid and targeted degradation of proteins.[1] It utilizes a heterobifunctional molecule that binds to a protein of interest (POI) tagged with a mutant FKBP12F36V protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2]

This compound is an exclusively selective von Hippel-Lindau (VHL)-recruiting dTAG molecule designed to degrade FKBP12F36V-tagged proteins.[3][4] It was developed to overcome some limitations of the first-generation CRBN-recruiting dTAG molecules, such as context- and protein-specific differences in degradation effectiveness. This compound exhibits improved pharmacokinetic and pharmacodynamic (PK/PD) properties, making it a more robust tool for in vivo applications.

Mechanism of Action

The mechanism of this compound involves hijacking the cell's natural protein disposal system. The this compound molecule acts as a molecular bridge, bringing an FKBP12F36V-tagged target protein into close proximity with the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Quantitative Data Summary

This compound has been shown to be a potent and efficient degrader of FKBP12F36V-tagged proteins both in vitro and in vivo.

Table 1: In Vitro Degradation Efficiency

| Cell Line | Target Protein | This compound Concentration | Time | Degradation | Reference |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation | |

| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | Significant degradation | |

| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | Rapid degradation | |

| EWS502 | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | Potent degradation |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, IP administration)

| Parameter | Value | Reference |

| Half-life (T1/2) | 4.43 h | |

| Area Under the Curve (AUCinf) | 18,517 h*ng/mL |

Table 3: In Vivo Degradation

| Animal Model | Target | This compound Dose | Time | Observation | Reference |

| Mice | FKBP12F36V-Nluc | 35 mg/kg; i.p; 3 days | 4 h post first dose | Significant reduction in bioluminescent signal | |

| Mice | FKBP12F36V-Nluc | 35 mg/kg; i.p; 3 days | 28 h post final dose | Degradation still evident |

Experimental Protocols

General Cell Culture and Engineering

-

Cell Line Maintenance : Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Generation of Stable Cell Lines : To express the FKBP12F36V-tagged protein of interest, use lentiviral transduction or CRISPR/Cas9-mediated knock-in.

-

Lentiviral Transduction : Package lentiviral vectors containing the FKBP12F36V-fusion construct in HEK293T cells. Transduce the target cell line with the viral supernatant and select for stable expression using an appropriate selection marker (e.g., puromycin).

-

CRISPR/Cas9 Knock-in : Design a donor plasmid containing the FKBP12F36V tag flanked by homology arms corresponding to the target genomic locus. Co-transfect the donor plasmid with a plasmid expressing Cas9 and a guide RNA targeting the insertion site. Select and screen for correctly targeted clones.

-

In Vitro Degradation Assay

-

Cell Plating : Seed the engineered cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the this compound-containing medium to the cells. Include a DMSO-only control. A negative control compound, this compound-NEG, which does not bind VHL, can also be used.

-

Time-Course Analysis : Incubate the cells for the desired amount of time (e.g., 1, 4, 8, 24 hours).

-

Cell Lysis and Protein Analysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

Analyze protein degradation by Western blotting or mass spectrometry.

-

In Vivo Degradation Studies

-

Animal Model : Utilize mice bearing xenografts of human cancer cells expressing the FKBP12F36V-tagged protein or genetically engineered mouse models.

-

This compound Formulation and Administration : Formulate this compound in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer the compound to the animals at the desired dose.

-

Pharmacodynamic Analysis : At various time points after administration, collect tissues or tumors. Prepare protein lysates and analyze the levels of the target protein by Western blotting or other quantitative methods. For targets that can be monitored non-invasively (e.g., luciferase-tagged proteins), bioluminescence imaging can be used.

Applications in Functional Genomics

This compound is a versatile tool for elucidating protein function with high temporal resolution.

Target Validation

By rapidly degrading a potential drug target, researchers can assess the immediate downstream consequences and determine if targeting that protein is a viable therapeutic strategy. For example, this compound has been used to validate oncogenic drivers like KRASG12V and EWS/FLI.

Signaling Pathway Analysis

The acute nature of dTAG-mediated degradation allows for the study of immediate effects on cellular signaling pathways, minimizing the confounding effects of long-term compensatory mechanisms.

KRAS Signaling Pathway: this compound-mediated degradation of FKBP12F36V-KRASG12V leads to a collapse in downstream signaling, including the phosphorylation of ERK.

EWS/FLI Signaling Pathway: In Ewing sarcoma, this compound-mediated degradation of FKBP12F36V-EWS/FLI results in a rapid decrease in the expression of downstream target genes, such as NKX2-2, and leads to potent anti-proliferative effects.

Combinatorial Studies

This compound recruits the VHL E3 ligase, while other dTAG molecules like dTAG-13 recruit CRBN. This orthogonality allows for the simultaneous degradation of two different proteins, enabling the study of synergistic effects and protein-protein interactions. For example, this compound has been successfully used in combination with a CRBN-recruiting CDK9 degrader without evidence of substrate competition.

Conclusion

This compound is a highly potent, selective, and in vivo-compatible tool for the targeted degradation of proteins. Its rapid action and specificity provide a powerful platform for functional genomics research, from target validation and pathway analysis to combinatorial perturbation studies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers looking to implement this technology in their own studies.

References

DTAGv-1 for In Vivo Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to rapidly and selectively deplete a target protein in a living organism is a powerful tool for elucidating protein function and validating potential drug targets. The degradation tag (dTAG) system has emerged as a versatile chemical biology approach for achieving targeted protein degradation.[1][2][3] This technical guide focuses on DTAGv-1, a second-generation, in vivo-compatible dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade proteins of interest fused to the mutant FKBP12F36V tag.[1][2] this compound offers significant advantages over previous dTAG molecules, including improved pharmacokinetic properties and the ability to degrade proteins that are resistant to cereblon (CRBN)-mediated degradation. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visualizations to facilitate its application in in vivo protein degradation studies.

Mechanism of Action

The this compound system is a heterobifunctional molecule, acting as a PROteolysis-TArgeting Chimera (PROTAC). It is composed of a ligand that selectively binds to the mutant FKBP12F36V protein and a second ligand that recruits the VHL E3 ubiquitin ligase. The protein of interest (POI) must be endogenously tagged or exogenously expressed as a fusion with the FKBP12F36V tag.

The mechanism of action involves the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the FKBP12F36V-tagged POI and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in the rapid and selective removal of the target protein from the cell. The this compound molecule is subsequently released and can engage another target protein molecule, acting catalytically.

Quantitative Data

Pharmacokinetics of this compound in Mice

This compound exhibits an improved pharmacokinetic (PK) profile compared to the first-generation CRBN-recruiting degrader, dTAG-13, making it more suitable for in vivo applications.

| Parameter | This compound | dTAG-13 | Reference |

| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | |

| Dosage (mg/kg) | 10 | 10 | |

| Half-life (T1/2) (h) | 4.43 | 2.41 | |

| Maximum Concentration (Cmax) (ng/mL) | 2123 | Not Reported | |

| Area Under the Curve (AUCinf) (h*ng/mL) | 18,517 | 6,140 |

In Vivo Efficacy: Degradation of Luciferase-FKBP12F36V

The in vivo efficacy of this compound was demonstrated in mice bearing MV4;11 cells expressing a luciferase-FKBP12F36V fusion protein. Bioluminescence imaging was used to non-invasively monitor protein degradation.

| Time Point | Observation | Reference |

| 4 hours post-first administration | Striking loss of bioluminescent signal. | |

| 4 hours post-subsequent administrations | Consistent loss of bioluminescent signal. | |

| 28 hours post-final administration | Degradation is still evident, showing improved duration compared to dTAG-13. |

Selectivity of this compound

Multiplexed quantitative mass spectrometry-based proteomics has confirmed the high selectivity of the dTAG system. In PATU-8902 cells expressing LACZ-FKBP12F36V, treatment with 500 nM this compound for 4 hours resulted in the significant degradation of only the target fusion protein.

| Protein | Fold Change vs. DMSO | p-value | FDR q-value | Reference |

| LACZ-FKBP12F36V | < -2.0 | < 0.001 | < 0.05 | |

| Other proteins in the proteome | No significant change | > 0.001 | > 0.05 |

Experimental Protocols

In Vivo this compound Administration and Monitoring

This protocol describes a general workflow for an in vivo study in mice to assess the degradation of a target protein fused to FKBP12F36V.

1. Preparation of this compound for In Vivo Administration

-

Formulation: A common formulation for intraperitoneal (IP) injection is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Procedure:

-

Dissolve this compound in DMSO to create a stock solution.

-

Sequentially add PEG300, Tween-80, and saline, ensuring the solution is thoroughly mixed after each addition.

-

The final solution should be clear. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Prepare a fresh formulation on the day of use.

-

2. Animal Model and Administration

-

Animal Model: Use mice expressing the FKBP12F36V-tagged protein of interest. This can be achieved through genetic knock-in models or xenografts of engineered cell lines. For non-invasive monitoring, a reporter like luciferase can be co-expressed or fused to the target protein.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

-

Administration:

-

Determine the appropriate dose of this compound. A dose of 35 mg/kg has been shown to be effective for in vivo degradation.

-

Administer the this compound formulation or a vehicle control via intraperitoneal injection.

-

For time-course studies, injections can be repeated as required by the experimental design.

-

3. Monitoring Protein Degradation

-

Bioluminescence Imaging:

-

Anesthetize the mice.

-

Inject the appropriate luciferase substrate (e.g., D-luciferin) via IP injection.

-

Allow time for substrate distribution (typically 10-15 minutes).

-

Acquire images using an in vivo imaging system.

-

Quantify the bioluminescent signal from the region of interest.

-

-

Tissue Collection and Analysis:

-

At designated time points, euthanize the mice and collect tissues of interest.

-

Snap-freeze tissues in liquid nitrogen or process them immediately for protein extraction.

-

Analyze protein levels by Western blotting or quantitative mass spectrometry.

-

In Vitro Analysis of Protein Degradation

1. Cell Culture and Treatment

-

Cell Lines: Use cell lines that endogenously or exogenously express the FKBP12F36V-tagged protein of interest.

-

Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound or a negative control (this compound-NEG). A common concentration range for in vitro studies is 0.1 nM to 10 µM.

-

Incubate for the desired time period (e.g., 1, 4, 8, 24 hours) to assess the kinetics of degradation.

-

2. Western Blotting

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific to the protein of interest or the tag.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

3. Quantitative Mass Spectrometry

-

Sample Preparation:

-

Lyse cells and quantify protein as described for Western blotting.

-

Denature, reduce, and alkylate the proteins.

-

Digest proteins into peptides using an enzyme such as trypsin.

-

Clean up the peptide samples using a desalting column.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Acquire data in a data-dependent or data-independent manner.

-

-

Data Analysis:

-

Process the raw data using a proteomics software suite.

-

Identify and quantify peptides and proteins.

-

Perform statistical analysis to determine significantly degraded proteins.

-

Conclusion

This compound is a potent and selective tool for in vivo targeted protein degradation. Its favorable pharmacokinetic profile and ability to recruit the VHL E3 ligase make it a valuable asset for studying protein function and validating drug targets in animal models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers looking to incorporate this compound into their in vivo studies. Careful experimental design and optimization of protocols will be key to achieving robust and reproducible results.

References

DTAGv-1 as a Tool for Studying Oncogenic Proteins: An In-depth Technical Guide

The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins, providing significant advantages over traditional genetic methods.[1][2] This guide focuses on the second-generation degrader, DTAGv-1, and its application in the study of oncogenic proteins. This compound offers an alternative to the first-generation CRBN-recruiting dTAG molecules, overcoming limitations in degrading certain proteins and providing a valuable tool for cancer research and drug development.[1][3]

Core Principles and Mechanism of Action

The dTAG system is a dual-component platform that relies on the expression of a mutant FKBP12F36V protein fused to a protein of interest.[1] The this compound molecule is a heterobifunctional small molecule, acting as a PROTAC (Proteolysis Targeting Chimera), that selectively binds to both the FKBP12F36V tag and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein. A key advantage of this system is its high specificity; this compound does not affect the wild-type FKBP12 protein, ensuring that only the tagged protein is targeted for degradation. For robust experimental design, a negative control molecule, this compound-NEG, which is incapable of binding to VHL, is often used to confirm that the observed effects are due to VHL-mediated degradation.

Application in Studying Oncogenic Proteins

The this compound system has been successfully employed to study the consequences of acute degradation of several oncogenic driver proteins. This approach allows researchers to investigate the immediate cellular responses to the loss of an oncoprotein, providing insights into signaling pathways and potential therapeutic vulnerabilities.

A general workflow for a this compound experiment involves several key steps, from the generation of cell lines expressing the tagged oncoprotein to the analysis of the effects of its degradation.

The oncogenic KRASG12V mutant is a key driver in many cancers, including pancreatic ductal adenocarcinoma (PDAC). Using the this compound system, researchers have been able to achieve rapid and potent degradation of FKBP12F36V-KRASG12V in PDAC cell lines. This degradation leads to a collapse in downstream signaling pathways, most notably the MAPK/ERK pathway, as evidenced by a reduction in phosphorylated ERK (pERK). The rapid reversal of the transformed phenotype upon KRASG12V degradation highlights the potential of targeting this oncoprotein for therapeutic intervention.

References

Methodological & Application

DTAGv-1 Protocol for Protein Degradation in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI). The DTAGv-1 protocol utilizes a heterobifunctional small molecule, this compound, to hijack the cell's natural protein disposal machinery. This system offers temporal control over protein levels, providing a significant advantage over genetic knockout or knockdown approaches. This compound is a second-generation degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating high potency and in vivo compatibility.[1][2][3] This document provides detailed application notes and protocols for utilizing the this compound system for targeted protein degradation in cell culture.

Mechanism of Action

The this compound molecule is a proteolysis-targeting chimera (PROTAC) comprised of three key components: a ligand that selectively binds to the mutant FKBP12F36V protein, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[4][5] The target protein of interest must first be endogenously tagged with the FKBP12F36V mutant protein. Upon addition of this compound to the cell culture, it permeates the cell membrane and forms a ternary complex between the FKBP12F36V-tagged POI and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process leads to the rapid and efficient removal of the target protein from the cell. A negative control molecule, this compound-NEG, which is unable to bind VHL, is available to demonstrate the specificity of the degradation.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various cell lines and target proteins. The following tables summarize key quantitative data for experimental planning.

Table 1: In Vitro Degradation Parameters

| Parameter | Value | Cell Line(s) | Notes | Reference(s) |

| Effective Concentration Range | 0.1 nM - 10 µM | 293FT | Potent degradation observed at nanomolar concentrations. | |

| Typical Treatment Duration | 4 - 24 hours | 293FT, PATU-8902, EWS502 | Rapid degradation can be observed within 1 hour for some targets. | |

| Hook Effect | Observed at high concentrations (>5 µM) | EWS502 | High concentrations can lead to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex. | |

| Specificity | Selective for FKBP12F36V over FKBP12WT | 293FT | No significant degradation of wild-type FKBP12 is observed. |

Table 2: Example Degradation Data

| Target Protein | Cell Line | This compound Concentration | Treatment Time | % Degradation | Reference(s) |

| FKBP12F36V-Nluc | 293FT | 100 nM | 24 h | >90% | |

| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 h | Significant | |

| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 h | Rapid degradation | |

| FKBP12F36V-EWS/FLI | EWS502 | 50-5000 nM | 24 h | Dose-dependent |

Experimental Protocols

The following are generalized protocols for cell culture-based experiments using this compound. Optimization may be required for specific cell lines and target proteins.

General Experimental Workflow

References

- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | AxisPharm [axispharm.com]

Application Notes and Protocols for dTAGv-1 in HEK293T Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal working concentration of dTAGv-1, a VHL-recruiting degrader, for the targeted degradation of FKBP12F36V-tagged proteins in HEK293T cells.

Introduction

The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). The this compound molecule is a heterobifunctional small molecule that selectively binds to the mutant FKBP12F36V tag and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding event induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged POI.[1][3] This system offers temporal control over protein levels, making it an invaluable tool for target validation and functional genomics.

Mechanism of Action

The this compound molecule orchestrates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The key steps are outlined in the signaling pathway diagram below.

Caption: Mechanism of this compound-mediated protein degradation.

Optimal Working Concentration of this compound in HEK293T Cells

The optimal working concentration of this compound for achieving efficient degradation of an FKBP12F36V-tagged protein in HEK293T cells can vary depending on the specific protein of interest, its expression level, and the desired kinetics of degradation. Based on published studies, a typical starting concentration range is between 100 nM and 500 nM.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing this compound in HEK293T or its derivative 293FT cells. This data can serve as a guide for designing initial experiments.

| Cell Line | Target Protein | This compound Concentration | Treatment Duration | Outcome | Reference |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | Potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. | |

| 293FT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent reduction of FKBP12F36V-Nluc levels. | |

| 293T | FKBP12F36V-KRASG12V | Not specified | 24 hours | Immunoblot analysis performed. | |

| HEK293T | RPP21-FKBP12F36V | Not specified (used in combination with dTAG-13) | 1 hour | Potent and sustainable degradation. | |

| HEK293T | RPP40-FKBP12F36V | Not specified (used in combination with dTAG-13) | 1 hour | Potent and sustainable degradation. |

Experimental Protocols

To determine the optimal this compound concentration for a specific target protein in HEK293T cells, a dose-response and time-course experiment is recommended.

Experimental Workflow

The following diagram outlines the general workflow for optimizing this compound treatment.

Caption: Workflow for optimizing this compound concentration.

Detailed Protocol: Dose-Response and Time-Course Analysis

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Plasmid encoding the FKBP12F36V-tagged protein of interest

-

Transfection reagent

-

This compound (and this compound-NEG as a negative control)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a multi-well plate (e.g., 6-well or 12-well) to be 70-80% confluent at the time of transfection.

-

Transfect the cells with the plasmid encoding the FKBP12F36V-tagged protein of interest using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is recommended that DMSO stock solutions are made and used on the same day and not subjected to freeze/thaw cycles.

-

For Dose-Response: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from, for example, 10 nM to 1 µM. Include a DMSO-only control and a negative control (this compound-NEG) if available.

-

For Time-Course: Use a concentration determined from the dose-response experiment (e.g., the concentration that gives >80% degradation).

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the DMSO control.

-

Incubate the cells for a fixed time point for the dose-response experiment (e.g., 24 hours) or for various time points for the time-course experiment (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Perform densitometry analysis on the Western blot bands to quantify the protein levels.

-

Normalize the target protein band intensity to the loading control band intensity.

-

For the dose-response experiment, plot the normalized protein levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

For the time-course experiment, plot the normalized protein levels against time to determine the degradation kinetics.

-

Conclusion

The this compound system provides a robust method for the inducible degradation of target proteins in HEK293T cells. The optimal working concentration is target-dependent, and the protocols outlined above provide a framework for its empirical determination. By carefully performing dose-response and time-course experiments, researchers can effectively utilize this compound for precise control of protein levels to investigate their cellular functions.

References

Application Notes and Protocols for Lentiviral Transduction of FKBP12(F36V) Fusion Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to precisely control the abundance of specific proteins is a powerful tool for dissecting complex biological processes and for validating novel drug targets. The FKBP12(F36V) fusion protein system, particularly when coupled with "degradation tag" (dTAG) technology, offers a method for rapid and selective removal of a protein of interest from the cellular environment. This is achieved by fusing the target protein to the FKBP12(F36V) mutant, which can then be targeted for degradation by a small molecule degrader. Lentiviral vectors are a highly efficient means of delivering the genetic information encoding these fusion proteins into a wide variety of cell types, including both dividing and non-dividing cells, enabling stable and long-term expression.

These application notes provide a detailed protocol for the lentiviral transduction of cells to express FKBP12(F36V) fusion proteins and a subsequent functional assay to induce and quantify protein degradation.

Signaling Pathway: dTAG-Mediated Protein Degradation

The dTAG system utilizes a heterobifunctional small molecule to induce the proximity of an E3 ubiquitin ligase to the FKBP12(F36V)-tagged protein of interest. This induced proximity leads to the polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.

Caption: dTAG-mediated protein degradation pathway.

Experimental Workflow: Lentiviral Transduction and Functional Assay

The overall workflow involves the production of lentiviral particles carrying the FKBP12(F36V)-fusion protein construct, transduction of the target cells, selection of successfully transduced cells, and subsequent functional analysis of protein degradation upon addition of the dTAG molecule.

Caption: Lentiviral transduction and protein degradation workflow.

Quantitative Data Summary

The efficiency of lentiviral transduction and subsequent protein degradation can vary depending on the cell type, the protein of interest, and the specific dTAG molecule used. The following tables provide a summary of representative quantitative data.

Table 1: Lentiviral Transduction Efficiency in Various Cell Lines

| Cell Line | Vector Type | Transduction Enhancer | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Reference |

| HEK293T | VSV-G pseudotyped lentivirus | Polybrene | 1-10 | >90% | |

| HeLa | VSV-G pseudotyped lentivirus | Polybrene | 5-10 | >80% | |

| Jurkat | VSV-G pseudotyped lentivirus | Polybrene | 10-20 | ~30-80% | |

| Primary CD34+ HSPCs | VSV-G pseudotyped lentivirus | Retronectin | >20 | ~20-60% | |

| NCI-H1155 (Lung Cancer) | VSV-G pseudotyped lentivirus | Not specified | 1 | >50% | |

| SHP-77 (Lung Cancer) | VSV-G pseudotyped lentivirus | Not specified | 1 | >50% |

Table 2: Degradation of FKBP12(F36V) Fusion Proteins by dTAG Molecules

| Fusion Protein | Cell Line | dTAG Molecule | Concentration | Time | Degradation Efficiency (%) | Reference |

| FKBP12(F36V)-BRD4 | 293FT | dTAG-13 | 100 nM | 24 h | >95% | |

| FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | dTAG-13 | 500 nM | 24 h | >90% | |

| HDAC1-FKBP12(F36V) | MV4;11 | dTAG-13 | 500 nM | 6 h | ~90% | |

| MYC-FKBP12(F36V) | MV4;11 | dTAG-13 | 500 nM | 6 h | ~75% | |

| FKBP12(F36V)-Nluc | 293FT | dTAGV-1 | 100 nM | 24 h | >90% |

Experimental Protocols

Part 1: Lentivirus Production

This protocol describes the generation of lentiviral particles in HEK293T cells using a second or third-generation packaging system.

Materials:

-

Lentiviral transfer plasmid encoding the FKBP12(F36V)-fusion protein.

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

-

HEK293T cells.

-

DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE 6).

-

0.45 µm syringe filter.

Procedure:

-

Cell Seeding: The day before transfection, seed 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.

-

Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the DNA mixture. For a 10 cm dish, use:

-

10 µg of the FKBP12(F36V)-fusion protein transfer plasmid.

-

7.5 µg of the packaging plasmid (e.g., psPAX2).

-

2.5 µg of the envelope plasmid (e.g., pMD2.G).

-

-

Transfection:

-

Dilute the plasmid DNA mixture in serum-free medium (e.g., Opti-MEM).

-

Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's protocol to allow complex formation.

-

Add the DNA-transfection reagent complexes dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

-

Virus Harvest:

-

48 hours post-transfection, carefully collect the cell culture supernatant containing the lentiviral particles.

-

For a second harvest, add 10 mL of fresh complete DMEM to the cells and collect the supernatant again at 72 hours post-transfection. The harvests can be pooled.

-

-

Virus Filtration and Storage:

-

Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any cell debris.

-

Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.

-

Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Part 2: Lentiviral Transduction of Target Cells

This protocol outlines the transduction of a target cell line with the produced lentivirus.

Materials:

-

Target cells.

-

Lentiviral supernatant.

-

Complete culture medium for the target cells.

-

Polybrene (hexadimethrine bromide) or other transduction enhancers (e.g., Retronectin).

-

Selection antibiotic (e.g., puromycin, if the lentiviral vector contains a resistance gene).

Procedure:

-

Cell Seeding: The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Transduction:

-

On the day of transduction, remove the old medium from the cells.

-

Add fresh complete medium containing a transduction enhancer. A final concentration of 4-8 µg/mL of Polybrene is commonly used. Note: The optimal concentration of the transduction enhancer should be determined empirically for each cell type as it can be toxic.

-

Add the desired amount of lentiviral supernatant to the cells. The volume of virus to add is determined by the desired Multiplicity of Infection (MOI). If the viral titer is unknown, a range of dilutions should be tested.

-

Gently swirl the plate to mix.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours.

-

Medium Change: After the incubation period, replace the virus-containing medium with fresh complete medium.

-

Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells. The optimal concentration of the antibiotic should be determined from a kill curve performed on the parental cell line.

-

Expansion: Expand the selected cell population for further experiments.

Part 3: dTAG-Mediated Protein Degradation Assay

This protocol describes a typical experiment to induce and analyze the degradation of an FKBP12(F36V)-tagged protein.

Materials:

-

Transduced cells stably expressing the FKBP12(F36V)-fusion protein.

-

dTAG molecule (e.g., dTAG-13, this compound) dissolved in DMSO.

-

Complete culture medium.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

Reagents and equipment for Western blotting or mass spectrometry.

Procedure:

-

Cell Seeding: Seed the transduced cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

dTAG Treatment:

-

Prepare serial dilutions of the dTAG molecule in complete culture medium. A typical concentration range to test is from 1 nM to 1 µM. Include a DMSO-only control.

-

Remove the medium from the cells and add the medium containing the dTAG molecule or DMSO.

-

-

Time Course: Incubate the cells for the desired amount of time. For a time-course experiment, have separate wells for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis:

-

At each time point, wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a standard protein assay.

-

-

Analysis:

-

Western Blot: Normalize the protein concentration for all samples, prepare them for SDS-PAGE, and perform a Western blot using an antibody against the protein of interest or an antibody against a tag on the fusion protein (e.g., HA-tag). An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

-

Mass Spectrometry: For a global proteomic analysis, the protein lysates can be processed for mass spectrometry to quantify the abundance of the target protein and assess off-target effects.

-

Conclusion

The combination of lentiviral gene delivery and the FKBP12(F36V)/dTAG system provides a robust and versatile platform for the conditional control of protein levels. The protocols and data presented here offer a comprehensive guide for researchers to implement this technology in their studies, enabling deeper insights into protein function and facilitating the validation of new therapeutic targets. Successful application of these methods requires careful optimization of transduction conditions and validation of the functional consequences of protein degradation in the specific cellular context of interest.

Application Notes & Protocols: Generating Stable Cell Lines for DTAGv-1 Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI). This technology offers temporal control over protein levels, providing significant advantages over genetic knockout or knockdown approaches. The dTAGv-1 molecule is a heterobifunctional degrader that specifically targets proteins fused with the mutant FKBP12F36V tag.[1][2][3] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of the FKBP12F36V-tagged protein.[1]

This document provides detailed protocols for the generation and validation of stable cell lines for use in this compound experiments, enabling precise control over protein abundance for target validation and functional studies. Two primary methods for generating stable cell lines are covered: lentiviral transduction for exogenous expression and CRISPR/Cas9-mediated knock-in for endogenous tagging.

Mechanism of Action

The this compound system operates through the formation of a ternary complex. The this compound molecule has two key binding domains: one that selectively binds to the engineered FKBP12F36V tag on the protein of interest, and another that binds to the VHL E3 ubiquitin ligase. This induced proximity brings the target protein into contact with the cellular degradation machinery, leading to its polyubiquitination and destruction by the proteasome.

References

Application Notes and Protocols for DTAGv-1 in Recalcitrant Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of recalcitrant proteins, which are often resistant to conventional degradation methods, presents a significant challenge in understanding their roles in disease and developing effective therapeutics. The DTAGv-1 system offers a potent and versatile solution for inducing the rapid and specific degradation of such proteins. This compound is a second-generation, in vivo-compatible degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein fused with the FKBP12F36V tag, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This system is particularly advantageous for proteins that are not effectively targeted by degraders that rely on the Cereblon (CRBN) E3 ligase.[2]

These application notes provide a comprehensive overview of the use of this compound for the targeted degradation of recalcitrant proteins, complete with detailed protocols and quantitative data to guide your research.

Mechanism of Action

The this compound system is a chemically induced proximity platform. It is composed of two key components:

-

The FKBP12F36V tag: A mutant version of the FKBP12 protein that is engineered to be specifically recognized by the this compound molecule. This tag is genetically fused to the protein of interest (POI).

-

The this compound molecule: A heterobifunctional small molecule consisting of a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits the VHL E3 ubiquitin ligase.

Upon introduction of this compound, a ternary complex is formed between the FKBP12F36V-tagged POI, this compound, and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome. A non-functional diastereomer, this compound-NEG, which cannot bind to VHL, serves as a negative control.

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated protein degradation.

Applications in Recalcitrant Protein Degradation

The this compound system has proven highly effective in degrading proteins that are resistant to other methods, including those that are difficult to target with small molecule inhibitors or CRBN-based degraders.

Case Study 1: EWS/FLI1 in Ewing Sarcoma

The EWS/FLI1 fusion protein is a key driver of Ewing sarcoma and has been notoriously difficult to target therapeutically. Studies have shown that this compound can potently and selectively degrade FKBP12F36V-EWS/FLI1.

Case Study 2: KRASG12V in Cancer

Mutant KRAS proteins, such as KRASG12V, are major oncogenic drivers that have been challenging to inhibit. The this compound system enables the rapid degradation of FKBP12F36V-KRASG12V, leading to the suppression of downstream signaling pathways and inhibition of cancer cell proliferation.

Quantitative Degradation Data

The following tables summarize the degradation efficiency of this compound against select recalcitrant proteins.

Table 1: Degradation of FKBP12F36V-EWS/FLI1 in EWS502 Cells

| This compound Concentration | Treatment Duration | Percent Degradation | Reference |

| 1 µM | 6 hours | Significant degradation observed | |

| 1 µM | 24 hours | Pronounced degradation | |

| 50 nM - 5000 nM | 24 hours | Dose-dependent degradation | |

| 150 nM | 24 hours | ~93% | |

| 50 nM | 24 hours | ~84% | |

| 15 nM | 24 hours | ~57% | |

| 5 nM | 24 hours | ~35% | |

| 1.5 nM | 24 hours | ~14% |

Table 2: Degradation of FKBP12F36V-KRASG12V

| Cell Line | This compound Concentration | Treatment Duration | Observations | Reference |

| PATU-8902 | 500 nM | 1 - 24 hours | Rapid degradation | |

| LUAD cell lines | 0.25 µM | Time-resolved | Efficient degradation | |

| RASless MEFs | Dose- and time-dependent | - | Effective degradation |

Experimental Protocols

Protocol 1: Generation of FKBP12F36V-tagged Cell Lines using CRISPR/Cas9

This protocol outlines the steps for endogenous tagging of a protein of interest with FKBP12F36V using CRISPR/Cas9-mediated knock-in.

Experimental Workflow Diagram

References

Revolutionizing Targeted Protein Degradation: Synergistic Applications of DTAGv-1 with Advanced Chemical Biology Tools

For Immediate Release

Researchers and drug development professionals now have access to a powerful and versatile tool for targeted protein degradation, DTAGv-1. This novel molecule, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade FKBP12F36V-tagged proteins, opens up new avenues for understanding protein function and developing novel therapeutics.[1][2][3][4][5] Application notes and detailed protocols are now available, demonstrating the combination of this compound with other cutting-edge chemical biology tools to achieve unprecedented control over cellular protein levels.

These resources provide researchers with the methodologies to harness the power of this compound in concert with other degrader technologies, covalent inhibitors, and light-inducible systems, enabling sophisticated experimental designs for target validation and drug discovery.

Application Note 1: Orthogonal and Sequential Protein Degradation by Combining this compound and CRBN-Recruiting PROTACs

The combination of this compound with PROTACs that recruit a different E3 ligase, such as Cereblon (CRBN), allows for the orthogonal or sequential degradation of two distinct proteins of interest. This powerful strategy enables the dissection of complex biological pathways and the study of synergistic effects of dual protein knockdown.

By tagging one protein with FKBP12F36V and utilizing a specific PROTAC for a second, untagged protein, researchers can independently control the degradation of each target. For instance, the degradation of an FKBP12F36V-tagged oncoprotein by this compound can be combined with the degradation of a key resistance factor by a CRBN-recruiting PROTAC like THAL-SNS-032. This approach avoids potential competition for the same E3 ligase, allowing for efficient and simultaneous degradation of both targets.

Quantitative Data Summary: this compound Mediated Protein Degradation

| Target Protein | Cell Line | This compound Concentration | Treatment Time | Observed Degradation | Reference |

| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 hours | Potent and selective degradation | |

| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 hours | Significant degradation | |

| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 hours | Rapid degradation | |

| FKBP12F36V-EWS/FLI | Ewing Sarcoma cells | 50-5000 nM | 24 hours | Potent degradation | |

| METTL3-HA-FKBP12F36V | mESCs | 500 nM | 48 hours | Nearly complete degradation |

Experimental Protocol: Sequential Degradation of Two Target Proteins

This protocol describes the sequential degradation of a FKBP12F36V-tagged protein (Protein A) using this compound, followed by the degradation of a second endogenous protein (Protein B) using a CRBN-recruiting PROTAC.

Materials:

-

Cells expressing FKBP12F36V-Protein A

-

This compound (10 mM stock in DMSO)

-

CRBN-recruiting PROTAC for Protein B (10 mM stock in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies for Protein A, Protein B, and a loading control (e.g., GAPDH, β-actin)

-

Western blot reagents and equipment

Procedure:

-

Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the experiment.

-

This compound Treatment: Treat cells with the desired concentration of this compound to degrade Protein A. A typical starting concentration is 100-500 nM. Incubate for a predetermined time (e.g., 4-24 hours) based on the degradation kinetics of Protein A.

-

PROTAC Treatment: After the initial incubation with this compound, add the CRBN-recruiting PROTAC for Protein B to the cell culture medium. The optimal concentration will depend on the specific PROTAC and target.

-

Incubation: Continue to incubate the cells for the desired duration to achieve degradation of Protein B.

-

Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.

-

Western Blot Analysis: Perform western blotting to analyze the levels of Protein A, Protein B, and the loading control. Quantify band intensities to determine the extent of degradation.

Visualization of Sequential Degradation Workflow

Caption: Sequential protein degradation workflow using this compound and a CRBN-recruiting PROTAC.

Application Note 2: Proof-of-Concept - Combining this compound with Molecular Glues for Enhanced or Altered Substrate Specificity

Molecular glues are small molecules that induce an interaction between an E3 ligase and a target protein, leading to the degradation of the target. Combining this compound with a molecular glue could theoretically lead to several interesting outcomes. For instance, a molecular glue that modifies the surface of VHL could potentially enhance the degradation of certain "difficult-to-degrade" FKBP12F36V-tagged proteins by this compound by promoting a more stable ternary complex. Alternatively, a molecular glue could redirect the VHL E3 ligase to a neosubstrate, and the simultaneous degradation of this neosubstrate and an FKBP12F36V-tagged protein could be explored for synergistic therapeutic effects.

Hypothetical Experimental Protocol: Enhancing this compound-Mediated Degradation with a VHL-Modulating Molecular Glue

Materials:

-

Cells expressing a "difficult-to-degrade" FKBP12F36V-tagged protein

-

This compound

-

Hypothetical VHL-modulating molecular glue

-

Western blot and immunoprecipitation reagents

Procedure:

-

Characterize Baseline Degradation: Determine the DC50 and Dmax of this compound for the target protein under standard conditions.

-

Co-treatment: Treat cells with a fixed, suboptimal concentration of this compound in the presence of increasing concentrations of the molecular glue.

-

Assess Degradation: Perform western blotting to determine if the molecular glue enhances the degradation of the target protein, indicated by a leftward shift in the DC50 or an increase in the Dmax.

-

Ternary Complex Analysis: Use co-immunoprecipitation to assess the formation of the VHL-DTAGv-1-target protein ternary complex in the presence and absence of the molecular glue. An enhanced interaction would support the hypothesis.

Visualization of the Proposed Mechanism

Caption: Proposed enhancement of this compound activity by a VHL-modulating molecular glue.

Application Note 3: Proof-of-Concept - Sequential Target Engagement with this compound and Covalent Inhibitors

Combining the rapid and reversible degradation afforded by this compound with the long-lasting and irreversible inhibition of a covalent inhibitor offers a powerful strategy for dissecting the roles of different protein functions over time. For example, a researcher could first degrade a protein of interest using this compound to study the immediate effects of its absence. Then, after a washout period to allow for protein re-synthesis, a covalent inhibitor targeting a specific enzymatic activity of the same protein could be introduced to study the effects of inhibiting that function in the context of the re-expressed protein.

Hypothetical Experimental Protocol: Sequential Degradation and Inhibition

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

This compound

-

Covalent inhibitor for the protein of interest

-

Reagents for the relevant functional assays (e.g., kinase activity assay, cell proliferation assay)

Procedure:

-

Degradation Phase: Treat cells with this compound to degrade the target protein. Perform functional assays to assess the phenotype of protein loss.

-

Washout and Recovery: Wash out the this compound and culture the cells in fresh medium to allow for the re-expression of the target protein. Monitor protein levels by western blot.

-

Inhibition Phase: Once protein levels have recovered, treat the cells with the covalent inhibitor.

-

Functional Analysis: Repeat the functional assays to assess the phenotype of specific activity inhibition.

Visualization of the Sequential Perturbation Workflow

Caption: Sequential protein degradation and covalent inhibition workflow.

Application Note 4: Proof-of-Concept - Spatiotemporal Control of Protein Degradation by Combining this compound with Photo-activatable Probes

Achieving precise spatiotemporal control over protein degradation is a major goal in chemical biology. This can be conceptually achieved by combining the this compound system with a photo-activatable ("caged") version of the this compound molecule. In its caged form, the this compound molecule would be inactive. Upon illumination with a specific wavelength of light at a defined time and location within a cell or tissue, the caging group would be cleaved, releasing the active this compound and initiating the degradation of the FKBP12F36V-tagged protein only in the illuminated area. This would allow for unprecedented precision in studying the roles of proteins in highly dynamic and localized cellular processes.

Hypothetical Experimental Protocol: Light-Inducible Protein Degradation

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

Photo-activatable ("caged") this compound

-

Microscope with a light source capable of delivering the specific wavelength for uncaging

-

Live-cell imaging setup

Procedure:

-

Incubation with Caged this compound: Incubate cells with the caged this compound. The molecule should be cell-permeable but inactive in the dark.

-

Targeted Photo-activation: Using a microscope, illuminate a specific region of interest (e.g., a subcellular compartment or a single cell in a multicellular context) with the appropriate wavelength of light to uncage the this compound.

-

Live-Cell Imaging: Monitor the degradation of the target protein in real-time using a fluorescently-tagged version of the protein or by fixing the cells at different time points after photo-activation and performing immunofluorescence.

-

Analysis: Quantify the decrease in fluorescence intensity in the illuminated region compared to the non-illuminated regions to determine the spatiotemporal kinetics of degradation.

Visualization of Light-Induced Degradation

Caption: Workflow for spatiotemporal control of protein degradation using photo-activatable this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting incomplete protein degradation with DTAGv-1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the DTAGv-1 protein degradation system. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing incomplete or no degradation of my FKBP12F36V-tagged protein of interest (POI) after this compound treatment. What are the potential causes and how can I troubleshoot this?

A1: Incomplete or no degradation is a common issue that can arise from several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot this problem:

Step 1: Verify Expression of the FKBP12F36V-Fusion Protein

-

Rationale: The this compound system's efficacy is entirely dependent on the presence of the FKBP12F36V tag on your protein of interest.

-

Troubleshooting:

-

Confirm the successful transfection or transduction and stable expression of your FKBP12F36V-tagged protein using Western blotting with an antibody against your POI or the tag itself (e.g., an anti-FKBP12 antibody).

-

Ensure the tag is in-frame and properly folded with your POI, as improper fusion could lead to a non-functional tag.

-

Step 2: Optimize this compound Concentration and Treatment Duration

-

Rationale: The optimal concentration and treatment time for this compound can be cell-line and protein-specific.

-

Troubleshooting:

-

Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your system.[1]

-

Time Course: Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24, and 48 hours) to identify the optimal degradation window for your POI.[2][3] Some proteins may degrade rapidly, while others may require longer treatment times.

-

Step 3: Address the "Hook Effect"

-

Rationale: At very high concentrations, PROTACs like this compound can lead to the formation of non-productive binary complexes (this compound with either the POI or the E3 ligase) instead of the productive ternary complex required for degradation. This can result in reduced degradation efficiency.[4][5]

-

Troubleshooting:

-

If you observe decreased degradation at higher concentrations in your dose-response experiment, this may indicate the hook effect.

-

To mitigate this, use this compound at the optimal concentration determined from your dose-response curve, avoiding excessive concentrations.

-

Step 4: Confirm the Involvement of the Ubiquitin-Proteasome System (UPS)

-

Rationale: this compound mediates degradation through the UPS. If this pathway is compromised, degradation will be inhibited.

-

Troubleshooting:

-

Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a Nedd8-activating enzyme inhibitor (e.g., MLN4924) before adding this compound.

-

If the degradation of your POI is rescued in the presence of these inhibitors, it confirms that the degradation is proteasome-dependent.

-

Step 5: Ensure E3 Ligase (VHL) Availability and Functionality

-

Rationale: this compound specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein. Low levels or dysfunction of VHL in your cell line will impair degradation.

-

Troubleshooting:

-

Check the expression level of VHL in your cell line of interest via Western blotting or by consulting literature and cell line databases.

-

If VHL levels are low, consider using a different cell line with higher VHL expression.

-

Step 6: Use Appropriate Experimental Controls

-

Rationale: Proper controls are crucial to ensure that the observed degradation is a specific effect of this compound.

-

Troubleshooting:

-

Negative Control: Always include a negative control compound, this compound-NEG, which is an inactive diastereomer of this compound that cannot bind to VHL. Your POI should not be degraded in the presence of this compound-NEG.

-

Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on your cells.

-

Parental Cell Line: Use the parental cell line that does not express the FKBP12F36V-tagged protein to confirm that this compound does not affect the endogenous, untagged protein.

-

Q2: How can I quantitatively assess the degradation of my target protein?

A2: There are several methods to quantify protein degradation, with Western blotting and luciferase-based assays being the most common for the dTAG system.

-

Western Blotting: This is a standard method to visualize and quantify changes in protein levels. Densitometry analysis of the protein bands can be used to determine the percentage of degradation compared to a loading control (e.g., GAPDH or β-actin).

-